Bauerine A
Overview
Description
Bauerine A is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a pyridoindole structure with a chlorine atom at the 7th position and a methyl group at the 9th position. It is known for its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bauerine A typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and pyridine derivatives.
Cyclization: The key step involves cyclization to form the indole ring system.
Methylation: The methyl group at the 9th position is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bauerine A undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Bauerine A has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Bauerine A involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Harmine: 7-Methoxy-1-methyl-9H-pyrido(3,4-b)indole.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
Bauerine A is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-chloro-9-methylpyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c1-15-11-6-8(13)2-3-9(11)10-4-5-14-7-12(10)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAMILMCKLDURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)C3=C1C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166077 | |
Record name | Bauerine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156312-09-3 | |
Record name | Bauerine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bauerine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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